C.I.Reactive Blue 8 C.I.Reactive Blue 8
Brand Name: Vulcanchem
CAS No.: 12217-98-0
VCID: VC0228644
InChI:
SMILES:
Molecular Formula: C9H16O
Molecular Weight: 0

C.I.Reactive Blue 8

CAS No.: 12217-98-0

Cat. No.: VC0228644

Molecular Formula: C9H16O

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

C.I.Reactive Blue 8 - 12217-98-0

Specification

CAS No. 12217-98-0
Molecular Formula C9H16O
Molecular Weight 0

Introduction

PropertyReactive Blue 81 Data
Molecular FormulaC₂₅H₁₄Cl₂N₇Na₃O₁₀S₃
Molecular Weight808.49
Structure TypeSingle azo class
CAS Registry Number75030-18-1
Physical AppearanceBlue powder, good water solubility
Manufacturing MethodInvolves 5-Amino-2-(phenylamino)benzenesulfonic acid diazo, 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid coupling, and 2,4,6-Trichloro-1,3,5-triazine condensation

Similarly, C.I. Reactive Blue 38 has a molecular formula of C₄₈H₄₀N₁₃Na₃O₁₃S₃ and a molecular weight of 1172.075 . Based on these examples, C.I. Reactive Blue 8 likely contains sulfonic acid groups for water solubility and reactive groups (possibly chlorotriazine) for fiber binding.

Applications in Textile Industry

Dyeing Processes

C.I. Reactive Blue 8, like other reactive dyes, is primarily used for dyeing cellulosic fibers. Based on information about similar reactive blue dyes, its applications likely include:

  • Cotton fabric dyeing

  • Potential use on polyamide and wool fibers

  • Application via exhaustion dyeing or fountain/roller dyeing methods

As seen with Reactive Blue 81, these dyes demonstrate good water solubility, making them suitable for various aqueous dyeing processes .

Colorfastness Properties

The primary advantage of reactive dyes, including C.I. Reactive Blue 8, is their excellent colorfastness due to the formation of covalent bonds with fiber molecules. This chemical bonding ensures durability against washing, light exposure, and general wear conditions. The reactive groups in these dyes typically form bonds with hydroxyl groups in cellulosic fibers under alkaline conditions.

Environmental Impact and Degradation

Decolorization Mechanisms

Research on anaerobic decolorization of reactive dyes provides insight into potential degradation pathways for C.I. Reactive Blue 8. Under anaerobic conditions, the azo bonds in reactive dye molecules can be broken, leading to decolorization . For instance, anaerobic treatment of C.I. Reactive Red 141 resulted in the following breakdown products:

  • 2-aminonaphthalene-1,5-disulphonic acid

  • 1,7-diamino-8-naphtho-3,6-disulphonic acid

  • p-diamino-benzene

  • Potentially cyanuric acid

If C.I. Reactive Blue 8 contains similar structural elements, particularly azo bonds, it might undergo comparable degradation processes.

Advanced Treatment Methods

Various advanced treatment methods have been investigated for reactive dyes. Ozonation has been studied as a degradation method for anthraquinone dye C.I. Reactive Blue 19 , suggesting this approach might also be applicable to C.I. Reactive Blue 8 if it shares structural similarities.

Research Approaches and Analytical Methods

Analytical Techniques

Modern analytical techniques employed in the study of reactive dyes include:

  • Liquid chromatography coupled with photodiode array detection and high-resolution mass spectrometry (LC-PDA-HRMS), as used in degradation studies of C.I. Reactive Blue 19

  • NMR (Nuclear Magnetic Resonance) spectroscopy for structural identification of degradation products

  • Column chromatography for separation of metabolites

These techniques enable researchers to track degradation pathways and identify breakdown products, which is essential for understanding the environmental fate of these compounds.

Comparative Analysis with Other Reactive Dyes

To provide context for understanding C.I. Reactive Blue 8, the following table compares several reactive blue dyes mentioned in the search results:

PropertyC.I. Reactive Blue 38Reactive Blue 81Reactive Blue 231
Molecular FormulaC₄₈H₄₀N₁₃Na₃O₁₃S₃C₂₅H₁₄Cl₂N₇Na₃O₁₀S₃Phthalocyanine derivative (exact formula not specified)
Molecular Weight1172.075808.49Not specified
Structure TypeNot specified in resultsSingle azo classPhthalocyanine derivative
Key FeatureAlso known as Direct Black 32Described as "red light blue"Used in biological studies; exhibits cytotoxic effects
ApplicationsNot specified in resultsCotton fabrics, polyamide, wool dyeingBiological studies, particularly enzyme inhibition and receptor binding investigations

This comparison illustrates the diverse structural types within the reactive blue dye family, ranging from azo compounds to phthalocyanine derivatives, each with distinct properties and applications.

Biodegradation Studies

Research on biodegradation is particularly relevant to understanding the environmental fate of reactive dyes like C.I. Reactive Blue 8. Studies have examined both the biodegradation of the dyes themselves and the biodegradation of dyed textiles.

The search results reference biodegradation studies of natural textile materials in soil , which may be relevant to understanding how fabrics dyed with C.I. Reactive Blue 8 would degrade in environmental conditions. Additionally, several microbial strains have demonstrated capabilities in degrading reactive dyes, though specific information on C.I. Reactive Blue 8 is not provided in the search results.

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